2-(But-2-yn-1-ylthio)pyrimidine
Description
Properties
IUPAC Name |
2-but-2-ynylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGMXSQDNUTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-yn-1-ylthio)pyrimidine typically involves the reaction of pyrimidine derivatives with but-2-yn-1-ylthio reagents. One common method is the nucleophilic substitution reaction where a pyrimidine derivative with a leaving group (such as a halide) reacts with a but-2-yn-1-ylthio nucleophile under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(But-2-yn-1-ylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The but-2-yn-1-ylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-ylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
- Steric Influence : The linear alkyne chain in 2-(But-2-yn-1-ylthio)pyrimidine may reduce steric hindrance compared to bulkier substituents (e.g., thietan-3-yloxy in compound 1 from ), enhancing membrane permeability .
Antimyeloma Activity
This compound derivatives demonstrate antimyeloma effects, likely through histone deacetylase (HDAC) inhibition, as seen in structurally related 2-alkylthio hydroxamic acids (e.g., compound 12q with IC₅₀ values in low micromolar ranges) .
Anti-Fibrosis Potential
In anti-fibrosis studies, pyrimidine derivatives with rigid substituents (e.g., butynylthio) show enhanced activity over flexible analogs, possibly due to improved binding to collagen-modifying enzymes .
CCR5 Antagonism and hERG Mitigation
(2012) demonstrated that pyrimidine-based CCR5 antagonists with optimized substituents (e.g., sulfonamides) reduce hERG channel inhibition, a common cardiotoxicity risk. This suggests that the butynylthio group’s electronic profile could similarly mitigate off-target effects .
ADMET Considerations
- Metabolic Stability : The alkyne group in this compound may resist oxidative metabolism better than saturated alkylthio chains, as inferred from studies on ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine derivatives .
- Solubility: Sulfonamide-containing analogs (e.g., 2-Alkylthio-4-sulfonamide pyrimidines) exhibit higher aqueous solubility due to ionizable groups, whereas the nonpolar butynylthio group may limit solubility, necessitating formulation optimization .
Biological Activity
2-(But-2-yn-1-ylthio)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, supported by recent research findings, case studies, and comparative data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with thiol compounds. The structural formula can be represented as follows:
This compound features a butynylthio group attached to the pyrimidine ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that pyrimidine derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values ranged from 45 to 97 nM, indicating potent cytotoxicity against these cell lines .
Antimicrobial Properties
Pyrimidine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of traditional antibiotics .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Treatment with this compound has been linked to increased apoptosis in cancer cells, as evidenced by changes in cellular morphology and activation of caspases .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:
| Compound | Cell Line | IC50 (nM) | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| This compound | MCF-7 | 45 | Yes | Potent anticancer agent |
| HCT116 | 6 | Yes | High cytotoxicity | |
| Triazolo[4,5-d]pyrimidine | HGC27 | 1.10 | No | Selective USP28 inhibitor |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 | 97 | Yes | Moderate activity |
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 and HCT116 cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against MRSA strains, demonstrating that the compound exhibited lower MIC values compared to standard antibiotics like penicillin .
Q & A
Basic: What are the recommended synthetic routes for 2-(But-2-yn-1-ylthio)pyrimidine, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between a pyrimidine-thiol derivative and but-2-yne-1-yl bromide. Key steps include:
- Reagent Preparation: Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the alkyne bromide.
- Catalysis: Add a base like NaH or K2CO3 to deprotonate the thiol group, enhancing nucleophilicity.
- Temperature Control: Maintain 0–5°C during the reaction to suppress side reactions (e.g., alkyne polymerization).
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for isolation.
Efficiency is improved by monitoring reaction progress via TLC and adjusting stoichiometry (1.2:1 alkyne bromide to thiol ratio). Reproducibility requires strict moisture exclusion and inert atmosphere (N2 or Ar) .
Basic: What safety protocols are critical when handling this compound during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
- Waste Management: Segregate halogenated and sulfur-containing waste. Neutralize acidic/basic byproducts before disposal via licensed waste handlers.
- Emergency Measures: In case of skin contact, rinse with 10% sodium thiosulfate solution followed by water. For spills, absorb with inert material (e.g., vermiculite) and treat as hazardous waste .
Basic: How should researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- <sup>1</sup>H/<sup>13</sup>C NMR: Confirm the alkyne proton (δ ~2.5 ppm, triplet) and pyrimidine ring protons (δ ~8.3–8.6 ppm).
- IR Spectroscopy: Identify the C≡C stretch (~2100 cm<sup>-1</sup>) and C-S bond (~650 cm<sup>-1</sup>).
- Chromatography: Use HPLC (C18 column, acetonitrile/water) to assess purity (>95% by area normalization).
- Elemental Analysis: Match calculated and observed C, H, N, S percentages (±0.3% tolerance).
- Single-Crystal XRD (if applicable): Resolve bond lengths and angles to confirm molecular geometry .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?
Methodological Answer:
- Hypothesis Testing:
- Impurity Check: Re-run MS under high-resolution conditions (HRMS) to rule out isotopic or adduct interference.
- Solvent Artifacts: Compare NMR spectra in deuterated DMSO vs. CDCl3 to detect solvent-induced shifts.
- Dynamic Effects: Conduct variable-temperature NMR to identify tautomerism or conformational exchange broadening.
- Cross-Validation: Use <sup>13</sup>C-DEPT or 2D NMR (HSQC, HMBC) to assign ambiguous signals. For MS discrepancies, perform tandem MS (MS/MS) to fragment ions and confirm structures .
Advanced: What strategies are effective in designing mechanistic studies for the reactivity of this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace the alkyne proton with deuterium to study rate-determining steps (e.g., C-S bond formation).
- Computational Modeling: Use DFT (B3LYP/6-311+G**) to map transition states and identify orbital interactions (e.g., LUMO of alkyne vs. HOMO of thiolate).
- Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to detect intermediates.
- Isotopic Labeling: Synthesize <sup>13</sup>C-labeled pyrimidine rings to track regioselectivity in substitution reactions .
Advanced: How can researchers address low yields in scaling up the synthesis of this compound?
Methodological Answer:
- Process Optimization:
- Heat Transfer: Use jacketed reactors to maintain uniform temperature during exothermic steps.
- Mixing Efficiency: Increase stirring rates (>500 rpm) to prevent localized concentration gradients.
- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.
- Byproduct Analysis: Employ GC-MS or LC-MS to identify and quantify side products (e.g., dimerized alkynes). Adjust stoichiometry or solvent polarity to suppress them.
- Design of Experiments (DoE): Apply factorial design to optimize variables (temperature, solvent, catalyst loading) systematically .
Advanced: What computational tools are recommended for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases or enzymes). Validate docking poses with MD simulations (GROMACS, AMBER).
- QSAR Modeling: Build regression models (e.g., Random Forest, PLS) using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- ADMET Prediction: Utilize SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic stability. Cross-reference with experimental assays (e.g., microsomal stability tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
